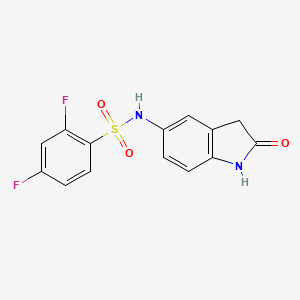

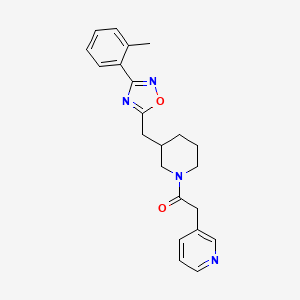

3-(2-(4-Chlorophenyl)acetamido)benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(2-(4-Chlorophenyl)acetamido)benzofuran-2-carboxamide” is a benzofuran derivative . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .

Synthesis Analysis

Benzofuran and its derivatives can be obtained through synthetic reactions . Electrophilic cyclization reaction of o-anisole- and o-thioanisole-substituted ynamides with I2, NBS and NCS gives 3-halogenated 2-amidobenzofurans and 2-amidobenzothiophenes .Molecular Structure Analysis

The chemical structure of benzofuran is composed of fused benzene and furan rings . Benzofuran derivatives are essential compounds that hold vital biological activities to design novel therapies with enhanced efficacy compared to conventional treatments .Chemical Reactions Analysis

Benzofuran derivatives have been used in the treatment of various diseases . A benzene-sulfonamide-based benzofuran derivative was designed and synthesized to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is involved in the carcinogenesis of tumor .Physical And Chemical Properties Analysis

Benzofuran is a heterocyclic compound found naturally in plants and it can also be obtained through synthetic reactions . Multiple physicochemical characteristics and versatile features distinguish benzofuran .Scientific Research Applications

Synthesis of Benzofuran-2-carboxamides

The compound 3-(2-(4-Chlorophenyl)acetamido)benzofuran-2-carboxamide falls within the category of benzofuran-2-carboxamides. A diversity-oriented synthesis approach has been developed for highly functionalized benzofuran-2-carboxamides, leveraging the Ugi four-component reaction and microwave-assisted reactions. This method offers a collection of N-aryl 2-bromoacetamides, subsequently reacted to provide benzofuran-2-carboxamides in moderate to good yields, hinting at the synthetic accessibility of the compound (Han, Wu, & Dai, 2014).

Chemical Studies and Derivatives

Extensive chemical studies and the synthesis of various derivatives related to benzofuran-2-carboxamide have been documented. These studies involve the synthesis of new compounds, structural determination through spectroscopic analysis, and the exploration of biological activities. However, the specific compound, this compound, may share similar synthesis pathways and chemical properties with these derivatives, providing a basis for understanding its chemical nature and potential applications (Zhang et al., 2018).

Antimicrobial and Antitumor Activities

Some derivatives of benzofuran-2-carboxamide exhibit antimicrobial and antitumor activities. These compounds have been synthesized and characterized, with their biological activities evaluated in vitro. The specific structure-activity relationships and the efficacy of these compounds suggest potential therapeutic applications. This insight might extend to the compound this compound, implying a possible role in biomedical research and drug development (Patel & Shaikh, 2011).

QSAR Studies and Antibacterial Properties

Quantitative structure-activity relationship (QSAR) studies of benzofuran-2-carboxamide derivatives have been conducted to assess their antibacterial properties against various bacterial strains. These studies involve analyzing structural and physicochemical parameters to understand the compounds' bioactivity profiles. This research avenue could be pertinent to the compound , offering insights into its potential antibacterial efficacy (Desai et al., 2008).

Mechanism of Action

Benzofuran derivatives demonstrate a wide range of biological and pharmacological activities, including anticancer properties . The reported results confirmed the extraordinary inhibitory potency of such benzofurans against a panel of human cancer cell lines compared with a wide array of reference anticancer drugs .

Future Directions

Benzofuran and its derivatives have attracted much attention owing to their biological activities and potential applications as drugs . There is a need to collect the latest information in this promising area . This will pave the way for future research, so that its full therapeutic potential can be utilized for the treatment of microbial diseases .

properties

IUPAC Name |

3-[[2-(4-chlorophenyl)acetyl]amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O3/c18-11-7-5-10(6-8-11)9-14(21)20-15-12-3-1-2-4-13(12)23-16(15)17(19)22/h1-8H,9H2,(H2,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBXKWELTNQXUPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(E)-3-(3-quinolinyl)-2-propenoyl]-1-hydrazinecarboxamide](/img/structure/B2642652.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine](/img/structure/B2642656.png)

![5-ethyl-3-oxo-2-phenyl-N-(o-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2642657.png)

![2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2642661.png)

![methyl 2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2642663.png)

![N-(2,4-dimethylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2642670.png)